2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide is a compound that features a pyridine ring substituted with a tert-butyl group and a furan-2-ylmethyl group
Preparation Methods
The synthesis of 2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butylpyridine-4-carboxylic acid with furan-2-ylmethanamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product can be purified by column chromatography .
Chemical Reactions Analysis
2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It has been studied for its antimicrobial and antihypertensive activities.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of c-Jun N-terminal kinase 3, which plays a role in inflammatory responses. The compound’s binding to this kinase can prevent the phosphorylation of downstream targets, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide include:
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound lacks the tert-butyl group but shares the furan and pyridine rings.
N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring.
N-(pyridin-2-ylmethyl)benzamide: This compound has a benzene ring instead of a furan ring.
The uniqueness of this compound lies in its combination of the tert-butyl group, furan ring, and pyridine ring, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)13-9-11(6-7-16-13)14(18)17-10-12-5-4-8-19-12/h4-9H,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLWUZLZBUBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.